![molecular formula C11H19NO2 B2926561 N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide CAS No. 2413372-38-8](/img/structure/B2926561.png)

N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

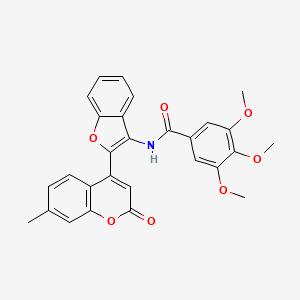

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s isomers, if any .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would involve a detailed examination of these reactions, including the reagents and conditions required .Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability under various conditions .Wissenschaftliche Forschungsanwendungen

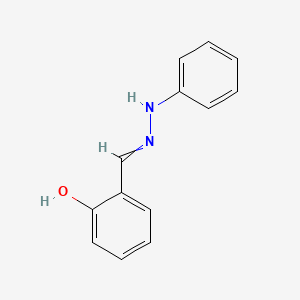

Synthesis of Optically Active Schiff-base Ligands

This compound is utilized in the synthesis of optically active Schiff-base ligands. These ligands are derived from the condensation of 2-hydroxyacetophenone with chiral diamines, including (1R,2R)-(-)-1,2-diaminocyclohexane . The resulting Schiff-base ligands have applications in various asymmetric catalytic reactions, such as enantioselective cyclopropanation of styrenes and asymmetric aziridination of olefins .

Organocatalysis

The chiral (1R,2R)-cyclohexane-1,2-diamine scaffold of this compound is foundational in the development of bifunctional, noncovalent organocatalysts . These catalysts are pivotal in noncovalent organocatalysis, enabling simultaneous activation and coordination of both nucleophilic and electrophilic reactants .

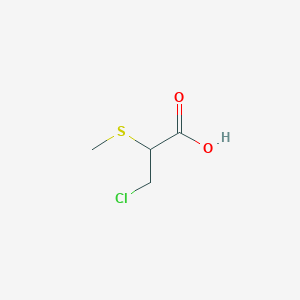

Antifungal Drug Synthesis

In pharmaceutical research, derivatives of this compound are synthesized for their potential as optically active antifungal azoles . These compounds are investigated for their efficacy against various fungal pathogens, contributing to the development of new antifungal medications .

Asymmetric Synthesis

The compound’s chiral centers are advantageous in asymmetric synthesis, providing a way to create substances with specific enantiomeric forms. This is crucial for the production of enantiomerically pure pharmaceuticals, which can have different biological activities and therapeutic effects .

Chiral Resolution Agents

Due to its optical activity, this compound can act as a chiral resolution agent. It can separate racemic mixtures into their enantiomers, which is an essential step in the manufacture of stereochemically pure pharmaceuticals .

Chemical Education and Research

As a compound with multiple stereocenters and functional groups, it serves as an excellent model for teaching stereochemistry and reaction mechanisms in academic settings. It also provides a platform for research into the effects of stereochemistry on chemical reactivity and biological activity .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(1R,2R)-2-hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-10(2)6-7(10)9(13)12-8-4-5-11(8,3)14/h7-8,14H,4-6H2,1-3H3,(H,12,13)/t7?,8-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXYTDICJOVIER-XLQYWTITSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC2CCC2(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]1NC(=O)C2CC2(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2926479.png)

![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)

![2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2926487.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2926493.png)

![(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2926494.png)

![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)